1,4-Diethoxyphthalazine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details of the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Pharmacological Potential
1,4-Diethoxyphthalazine and its derivatives have been studied extensively for their pharmacological potential. Research indicates that phthalazine derivatives show promise in various therapeutic areas due to their diverse biological activities:
Phosphodiesterase 5 Inhibition and Vasorelaxant Activity : Phthalazine derivatives, particularly those substituted at the 1- and 6-positions, have shown significant inhibitory activity toward phosphodiesterase 5 (PDE5) and vasorelaxant activity. This suggests potential applications in cardiovascular diseases (Watanabe et al., 2000).
Anti-Platelet Aggregation : Some phthalazine derivatives have exhibited higher activities than control drugs against platelet aggregation induced by various agents. This positions them as potential candidates for novel anti-platelet drugs (Liu et al., 2018).
Antimicrobial and Antifungal Properties : Phthalazine derivatives have shown potent inhibitory activities against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This highlights their potential as novel antibacterial agents (Zhang et al., 2017).
Anticonvulsant Activity : Certain phthalazin-1(2H)-one derivatives have demonstrated significant anticonvulsant activity, suggesting their potential in treating seizures and related neurological disorders (Grasso et al., 2000).
Cytotoxicity Against Cancer Cell Lines : Research has shown that some 1,4-disubstituted phthalazines exhibit potent cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy (Zhai et al., 2008).
Chemical and Physical Properties
Studies on phthalazine derivatives also focus on their chemical and physical properties, which are crucial for their practical applications:
Synthesis and Structural Characterization : Various methods for the synthesis and structural characterization of phthalazine derivatives have been developed. These methodologies are vital for exploring their potential applications in different fields (Vlaar et al., 2013).
Thermal Decomposition : Understanding the thermal decomposition of phthalazine derivatives is essential, particularly for their application in materials science. Studies have been conducted to investigate their behavior under different thermal conditions (Nguyen et al., 2014).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
properties
IUPAC Name |
1,4-diethoxyphthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-15-11-9-7-5-6-8-10(9)12(14-13-11)16-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTQDEUWWZEDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C2=CC=CC=C21)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313451 | |
Record name | 1,4-Diethoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxyphthalazine | |
CAS RN |
19064-72-3 | |
Record name | 1,4-Diethoxyphthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19064-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diethoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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